molecular formula C14H11N B027405 2-Biphenylacetonitrile CAS No. 19853-10-2

2-Biphenylacetonitrile

Cat. No. B027405
CAS RN: 19853-10-2
M. Wt: 193.24 g/mol
InChI Key: WVYPDPJNPRIPPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Biphenylacetonitrile and related compounds involves several steps, including green protocols and reactions under specific conditions. For instance, a new fluorinated α-aminonitrile compound was synthesized following a green protocol, characterized by elemental, spectral, and X-ray crystallographic analyses (Brahmachari et al., 2015). Another approach involved the reaction of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions to synthesize 2-(2-hydroxyphenyl)acetonitriles (Wu et al., 2014).

Molecular Structure Analysis

Detailed spectral and structural analyses, such as FT-IR, NMR, and X-ray diffraction, play a crucial role in understanding the molecular structure of 2-Biphenylacetonitrile derivatives. These studies provide insights into the equilibrium geometry, vibrational modes, and molecular reactivity of these compounds (Brahmachari et al., 2015).

Chemical Reactions and Properties

2-Biphenylacetonitrile and its derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, arylacetonitriles can participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes, showcasing their versatility as nucleophiles in enantioselective reactions (Cid et al., 2010).

Scientific Research Applications

  • Conformational Flexibility and Crystallization : 2-(Perfluorophenyl)-2-(phenylamino)acetonitrile, a compound related to 2-Biphenylacetonitrile, demonstrates conformational flexibility and forms rare kryptoracemate and racemic crystals with multiple independent molecules (Laubenstein et al., 2016).

  • Enantioselective Organocatalytic Conjugate Additions : Nitrophenylacetonitriles, which share a structural motif with 2-Biphenylacetonitrile, are used in enantioselective organocatalytic conjugate additions to synthesize diastereomerically pure disubstituted lactones in high yield and optical purity (Cid et al., 2010).

  • Catalysis in Pharmaceutical Industry : A potassium modified La-Mg mixed oxide catalyst is effective in catalyzing the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, offering a valuable route for the pharmaceutical industry (Molleti & Yadav, 2017).

  • Olfactory Aposematic Signal in Locusts : Phenylacetonitrile acts as an olfactory aposematic signal and precursor of hypertoxic hydrogen cyanide in locusts, converting to cyanide to deter predation by birds (Wei et al., 2019).

  • Anti-tyrosinase Activity : Novel biphenyl ester derivatives have been found to show promising anti-tyrosinase activities, useful in medical and cosmetic applications (Kwong et al., 2017).

  • Nitric Oxide Donor in Vasodilation : 4-Phenyl-3-furoxancarbonitrile, a derivative, acts as a potent nitric oxide donor with vasodilatory activity and effects on platelet aggregation (Medana et al., 1994).

  • Palladium Catalysis in Arylation Reactions : Biphenyl-2-ols, including those related to 2-Biphenylacetonitrile, undergo regioselective mono- and diarylation, significant for various chemical syntheses (Satoh et al., 1998).

properties

IUPAC Name

2-(2-phenylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYPDPJNPRIPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319003
Record name 2-Biphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenylacetonitrile

CAS RN

19853-10-2
Record name 19853-10-2
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Record name 2-Biphenylacetonitrile
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Record name 19853-10-2
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 2-chlorobenzyl cyanide (152 mg, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with 1.0 M NaOH (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 178 mg (92%) of the title compound.
Quantity
152 mg
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teflon
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aryl chloride
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183 mg
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174 mg
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2.2 mg
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6 mg
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catalyst
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1 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(Bromomethyl)biphenyl (1.35 g, 5.48 mmol), potassium cyanide (368 mg, 5.65 mmol), and a catalytic amount of 18-crown-6 ether were added to acetonitrile (10 ml), and the mixture was heated under reflux for 5 days. The reaction mixture was added with water and extracted with ethyl acetate. The extract was washed with saturated aqueous sodium bicarbonate solution and saturated brine, and dried over magnesium sulfate. Insoluble solids were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting oil was purified by silica gel column chromatography (ethyl acetate-hexane) to obtain the title compound as colorless solid (1.07 g, yield: quantitative).
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1.35 g
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368 mg
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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